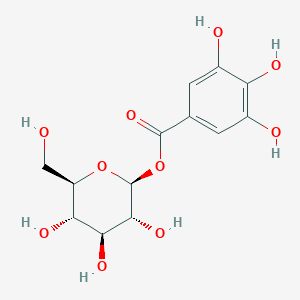
β-葡萄糖没食子酸
描述
Beta-Glucogallin is a chemical compound formed from gallic acid and β-D-glucose . It can be found in oak species like the North American white oak (Quercus alba), European red oak (Quercus robur), and Amla fruit (Phyllanthus emblica) .
Synthesis Analysis
Beta-Glucogallin is formed by a gallate 1-beta-glucosyltransferase (UDP-glucose: gallate glucosyltransferase), an enzyme performing the esterification of two substrates, UDP-glucose and gallate to yield two products, UDP and glucogallin . This enzyme can be found in oak leaf preparations .
Molecular Structure Analysis
The molecular formula of beta-Glucogallin is C13H16O10 . The molecule contains a total of 40 bond(s). There are 24 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 4 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
Beta-Glucogallin is used by enzymes in the gallotannins synthetics pathway like beta-glucogallin O-galloyltransferase or beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase .
Physical And Chemical Properties Analysis
科学研究应用
Diabetes Management and Complication Prevention
Beta-Glucogallin has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications such as cataracts . It effectively inhibits sorbitol accumulation, which is a significant factor in the development of diabetic eye disease. This discovery supports the potential of beta-Glucogallin in managing diabetes and preventing its complications.
Neutraceutical Applications
Beta-Glucogallin formulations have shown a positive effect as a neutraceutical, playing a prophylactic role against the advent and progression of certain diseases . Its inclusion in dietary supplements could aid in disease prevention and health maintenance.
Chemical Injury Therapeutics
The compound’s anti-lipid peroxidation and carbonyl scavenger properties make it a candidate for developing treatments against chemical injuries . It can reverse lipid peroxidation and protein carbonylation, reducing tissue degradation and inflammation.
Biosynthesis of Gallotannins
Beta-Glucogallin serves as a precursor in the biosynthesis of gallotannins, a class of polyphenols with various biological activities . Understanding its role in this pathway can lead to advancements in the production of natural polyphenolic compounds.
Formation of Ellagitannins
It also participates in the formation of ellagitannins, another group of polyphenols known for their health benefits . Research into this application could further the development of functional foods and pharmaceuticals.
Aldose Reductase Inhibition in Traditional Medicine
The traditional use of Emblica officinalis (gooseberry), which contains beta-Glucogallin, for diabetes treatment in Ayurvedic medicine has been supported by modern research . This highlights the compound’s significance in both traditional and contemporary medical practices.
Potential in Functional Foods
Given its health-promoting properties, beta-Glucogallin could be incorporated into functional foods to enhance their nutritional value and provide health benefits . This application aligns with the growing interest in food products that support overall well-being.
作用机制
Target of Action
Beta-Glucogallin, also known as 1-O-Galloyl-beta-D-glucose, primarily targets Aldose Reductase (ALR2) . ALR2 is an enzyme implicated in the development of secondary complications of diabetes, including cataract .
Mode of Action
Beta-Glucogallin interacts with its target, ALR2, by binding to its active site . This binding results in the inhibition of ALR2, thereby preventing the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and damage in cells .
Biochemical Pathways
Beta-Glucogallin is a key intermediate in the biosynthesis of gallotannins . It is formed via the esterification of gallic acid and activated UDP-glucose . The molecule is then used by enzymes in the gallotannins synthetics pathway like beta-glucogallin O-galloyltransferase or beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase .
Pharmacokinetics
It’s known that beta-glucogallin can effectively inhibit sorbitol accumulation by 73% at 30 µm under hyperglycemic conditions in an ex-vivo organ culture model of lenses excised from transgenic mice overexpressing human alr2 in the lens .
Result of Action
The inhibition of ALR2 by Beta-Glucogallin leads to a decrease in sorbitol accumulation, which can help prevent the progression of cataract in a diabetic rat model . Additionally, Beta-Glucogallin has been shown to have anti-inflammatory effects, suppressing the expression of interleukin-4/poly(I:C)-induced chemokines and inflammatory cytokines .
Action Environment
The action of Beta-Glucogallin can be influenced by various environmental factors. For instance, the efficacy of Beta-Glucogallin in inhibiting ALR2 can be affected by the glucose levels in the environment . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Beta-Glucogallin.
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRUDXLQBVIKP-HQHREHCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928396 | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Glucogallin | |
CAS RN |
13405-60-2 | |
| Record name | 1-O-Galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13405-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Glucogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-Galloyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-GLUCOGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



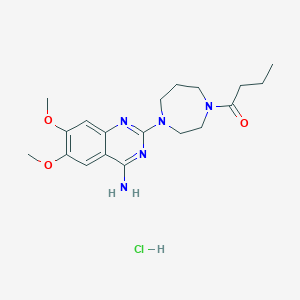

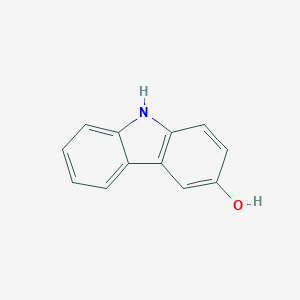
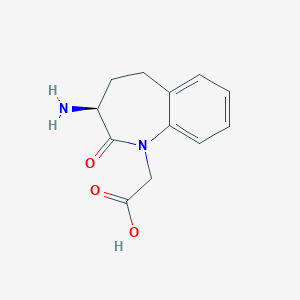

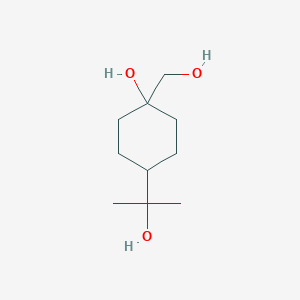
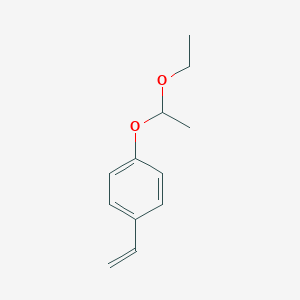
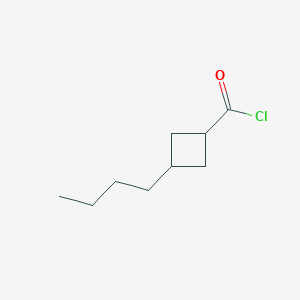
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
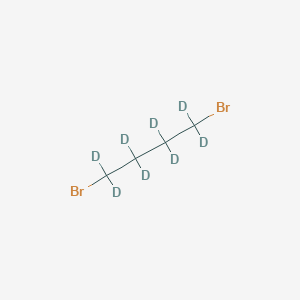
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

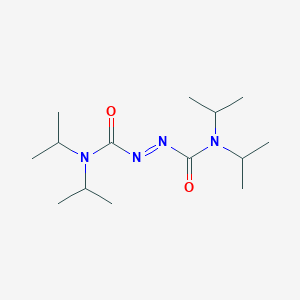
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)